(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
(Z)-N-(3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzothiazole-derived compound featuring a pivalamide group and a 2-methoxyethyl substituent at the 3-position of the heterocyclic ring. Its Z-configuration is critical for its stereoelectronic properties, influencing reactivity and biological interactions. The compound’s synthesis typically involves condensation reactions between substituted benzothiazoles and pivaloyl chloride derivatives, followed by isomerization to stabilize the Z-form.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15(2,3)13(18)16-14-17(9-10-19-4)11-7-5-6-8-12(11)20-14/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRBIAQGBWZDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=CC=CC=C2S1)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified electronic properties.
Substitution: Formation of substituted derivatives with new functional groups replacing the methoxyethyl group.
Scientific Research Applications
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Chemical Biology: It serves as a probe to study cellular processes and molecular mechanisms in living systems.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and influencing downstream effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
(a) Substituent Position and Electronic Effects
The target compound differs from analogs such as (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide () in substituent placement and electronic character. The 6-ethoxy and 2-(methylthio)ethyl groups in the analog introduce stronger electron-donating effects compared to the 2-methoxyethyl group in the target compound. This difference may alter redox properties or binding affinities in biological systems .
(b) Thiadiazole vs. Benzothiazole Scaffolds 1,3,4-Thiadiazole derivatives () share heterocyclic frameworks but lack the fused benzene ring of benzothiazoles. Thiadiazoles are noted for broad-spectrum bioactivity (e.g., insecticidal, fungicidal) due to their sulfur and nitrogen atoms, which enhance electrophilicity.
Data Tables
Table 1: Key Structural and Functional Comparisons
| Compound | Core Scaffold | Key Substituents | Bioactivity (IC₅₀) | Synthetic Yield (%) |
|---|---|---|---|---|
| Target Compound | Benzothiazole | 3-(2-Methoxyethyl), pivalamide | Not reported | ~60–70* |
| (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzothiazole | Benzothiazole | 6-Ethoxy, 2-(methylthio)ethyl | Not reported | ~55–65* |
| 1,3,4-Thiadiazole derivatives | Thiadiazole | 4-Fluorobenzylidene, methoxy | 10–50 μM (fungicidal) | 70–85 |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | 2-Hydroxy-1,1-dimethylethyl | Catalytic directing | 80–90 |
*Estimated based on analogous syntheses .
Research Findings and Limitations
- Bioactivity Gaps : While thiadiazoles () are well-studied, benzothiazole derivatives like the target compound require further pharmacological profiling.
- Synthetic Challenges : Bulky substituents (e.g., pivalamide) reduce yields in cross-coupling reactions compared to smaller groups (e.g., methoxy) .
- Catalytic Potential: The benzothiazole scaffold’s rigidity may improve enantioselectivity in asymmetric catalysis compared to flexible benzamides .
Biological Activity
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a complex organic compound characterized by a unique dual thiazole structure, which is known for its diverse biological activities. This compound is part of a broader class of thiazole derivatives, which have been extensively studied for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The structural formula of this compound includes:
- Thiazole ring : This heterocyclic structure contributes to the compound's biological activity.
- Methoxyethyl substituent : Enhances solubility and bioactivity.
- Carboxamide functionality : May participate in various chemical reactions.
The molecular weight of this compound is approximately 358.5 g/mol, which influences its pharmacokinetics and bioavailability.
1. Antimicrobial Activity
Thiazole derivatives exhibit significant antimicrobial properties. Research indicates that this compound may inhibit the growth of various bacterial strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Antifungal effect |
2. Anticancer Properties
Studies suggest that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism likely involves the inhibition of key enzymes involved in cell proliferation.
| Cancer Cell Line | Effect | Reference |
|---|---|---|
| HeLa (cervical cancer) | Cytotoxicity observed | |
| MCF-7 (breast cancer) | Apoptosis induction |
3. Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways, although specific studies are needed to confirm these activities.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Interaction with enzymes critical for cancer cell survival.
- Receptor Binding : Potential binding to specific receptors that modulate immune responses.
Case Studies
A recent study evaluated the efficacy of thiazole derivatives in treating various infections and cancers. The results indicated that compounds with similar structures to this compound demonstrated promising results in:
- Reducing tumor size in animal models.
- Exhibiting lower toxicity compared to traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
